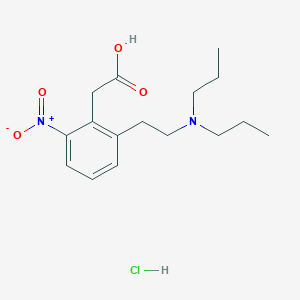

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride is an organic compound that features a nitrophenyl group, an acetic acid moiety, and a dipropylaminoethyl chain

Métodos De Preparación

The synthesis of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the alkylation of the nitrophenyl intermediate with a dipropylaminoethyl group. The final step involves the introduction of the acetic acid moiety, often through a carboxylation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Análisis De Reacciones Químicas

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride can undergo various chemical reactions:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Studies

Ropinirole Impurity Analysis : The compound is primarily recognized as an impurity of Ropinirole, a medication used for treating Parkinson's disease and Restless Legs Syndrome (RLS). Understanding the presence of impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical formulations. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify these impurities in drug formulations .

Biochemical Research

Mechanistic Studies : Research has indicated that Nitro Ropinirole may exhibit interactions with dopamine receptors. Investigating these interactions can provide insights into the mechanisms underlying dopaminergic signaling, which is vital for understanding various neurodegenerative disorders .

Toxicological Assessments

Safety Evaluations : As an impurity in therapeutic agents, the toxicological profile of this compound is assessed to determine its safety for human use. Studies typically involve evaluating its effects on cellular models to understand potential cytotoxicity or genotoxicity .

Synthesis of Related Compounds

Synthetic Pathways : The compound serves as a precursor in the synthesis of novel pharmaceuticals. Researchers explore different synthetic routes to modify its structure for developing derivatives with enhanced pharmacological properties .

Case Study 1: Impurity Profiling in Ropinirole Formulations

A study conducted on the impurity profile of Ropinirole highlighted the significance of analyzing compounds like Nitro Ropinirole. Using HPLC, researchers identified and quantified various impurities, ensuring compliance with regulatory standards for pharmaceutical products. The findings emphasized the need for rigorous quality control measures in drug manufacturing processes .

Case Study 2: Dopaminergic Activity Investigation

In another study focused on dopaminergic activity, researchers evaluated the binding affinity of Nitro Ropinirole to dopamine receptors using radiolabeled ligand binding assays. The results indicated that while it does bind to these receptors, its efficacy is significantly lower than that of Ropinirole itself. This study contributes to understanding how impurities can influence the pharmacodynamics of therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dipropylaminoethyl chain can interact with biological membranes, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar compounds to 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride include other nitrophenyl derivatives and acetic acid analogs. What sets this compound apart is the presence of the dipropylaminoethyl chain, which can enhance its lipophilicity and membrane permeability. This unique feature can make it more effective in certain applications compared to its analogs.

Actividad Biológica

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride (CAS Number: 91374-25-3) is a chemical compound that is primarily recognized as an impurity of the antiparkinsonian drug Ropinirole. The compound's structure includes a dipropylamino group and a nitrophenyl moiety, suggesting potential biological activities that warrant further investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₄N₂O₄Cl

- Molecular Weight : 344.83 g/mol

- IUPAC Name : 2-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]acetic acid; hydrochloride

- SMILES : Cl.CCCN(CCC)CCc1cccc(c1CC(=O)O)N+[O-]

The biological activity of this compound can be attributed to its structural similarities with dopaminergic agents. It is hypothesized that the compound may interact with dopamine receptors, particularly D2 receptors, which are crucial in the treatment of Parkinson's disease. The presence of the nitro group may enhance its pharmacological profile by modulating receptor affinity or influencing metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds bearing similar structural features exhibit antimicrobial properties. For instance, derivatives containing nitrophenyl groups have shown significant antibacterial and antifungal activity against various pathogens. Although direct studies on this compound are lacking, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | C. albicans | 0.0048 |

| Compound C | S. aureus | 5.64 |

Case Studies

-

Case Study on Ropinirole Impurities :

A study investigated various impurities of Ropinirole, including this compound. The findings suggested that these impurities could influence the pharmacokinetics and efficacy of the primary drug, highlighting the need for careful monitoring during formulation processes. -

Antimicrobial Testing :

An experimental setup evaluated several nitro-substituted compounds for their antimicrobial efficacy. Results indicated that compounds similar in structure to this compound exhibited notable activity against both bacterial and fungal strains, suggesting potential therapeutic applications beyond their original intent .

Propiedades

IUPAC Name |

2-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-3-9-17(10-4-2)11-8-13-6-5-7-15(18(21)22)14(13)12-16(19)20;/h5-7H,3-4,8-12H2,1-2H3,(H,19,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWCGNYEZSMQIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543083 |

Source

|

| Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91374-25-3 |

Source

|

| Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.